molecular formula C17H15NO4 B12958538 (R)-6-(3-Methoxy-phenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one

(R)-6-(3-Methoxy-phenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B12958538
M. Wt: 297.30 g/mol
InChI Key: IIXRKOHTDRHQQN-CYBMUJFWSA-N
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Description

®-6-(3-Methoxy-phenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one is a complex organic compound belonging to the quinoline family. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound features a methoxy-phenyl group and a dioxoloquinoline core, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(3-Methoxy-phenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one can be achieved through several methods. One common approach involves the use of microwave-assisted synthesis, which offers a greener and more sustainable alternative to traditional methods . This method typically involves the use of recyclable catalysts, one-pot reactions, and solvent-free conditions. Other methods include the use of ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis using UV radiation .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and other advanced technologies can help achieve higher yields and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

®-6-(3-Methoxy-phenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

®-6-(3-Methoxy-phenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Quinolines are known for their medicinal properties, and this compound may exhibit similar pharmacological activities.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-6-(3-Methoxy-phenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it often involves binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-6-(3-Methoxy-phenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one is unique due to its specific structural features, such as the methoxy-phenyl group and the dioxoloquinoline core. These features may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

(6R)-6-(3-methoxyphenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one

InChI

InChI=1S/C17H15NO4/c1-20-11-4-2-3-10(5-11)13-7-15(19)12-6-16-17(22-9-21-16)8-14(12)18-13/h2-6,8,13,18H,7,9H2,1H3/t13-/m1/s1

InChI Key

IIXRKOHTDRHQQN-CYBMUJFWSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2CC(=O)C3=CC4=C(C=C3N2)OCO4

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)C3=CC4=C(C=C3N2)OCO4

Origin of Product

United States

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